molecular formula C13H17NO7 B8116268 propargyl-PEG3 NHS acetate

propargyl-PEG3 NHS acetate

Cat. No.: B8116268
M. Wt: 299.28 g/mol
InChI Key: UPLNCHKQKDNFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3 NHS acetate is a bifunctional polyethylene glycol (PEG) derivative extensively utilized in bioconjugation and pharmaceutical research. Its structure features a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation (e.g., with lysine residues in proteins or antibodies) . The PEG3 spacer enhances solubility, reduces steric hindrance, and minimizes immunogenicity, making it ideal for synthesizing antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and fluorescent probes .

Key synthetic routes involve alkylation reactions, as demonstrated in the preparation of clickable Pittsburgh Compound B (PiB) derivatives for Alzheimer’s disease diagnostics, where propargyl-PEG3-bromide was reacted with hydroxyl-bearing compounds under basic conditions . Purity (>95%) is confirmed via high-resolution mass spectrometry (HRMS) and NMR, with monoisotopic masses aligning with theoretical values (e.g., [M+H]+ observed at 427.1721 vs. calculated 427.1692) .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7/c1-2-5-18-6-7-19-8-9-20-10-13(17)21-14-11(15)3-4-12(14)16/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNCHKQKDNFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The synthesis of propargyl-PEG3 NHS acetate involves three sequential steps:

  • PEG Backbone Preparation : A triethylene glycol (PEG3) chain is functionalized with a terminal carboxylic acid group.

  • Propargyl Group Introduction : The propargyl moiety is attached via nucleophilic substitution or esterification.

  • NHS Ester Activation : The carboxylic acid is converted to an NHS ester for amine reactivity.

PEG3 Carboxylic Acid Synthesis

The PEG3 backbone is typically derived from commercially available α-hydroxyl-ω-carboxyl PEG3. Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) precedes carbodiimide-mediated coupling to introduce the propargyl group.

Propargylation

Propargyl alcohol reacts with the PEG3 carboxylic acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents. Catalysis by DMAP (4-dimethylaminopyridine) enhances reaction efficiency. For example:

PEG3-COOH+Propargyl alcoholEDC/DMAPPEG3-Propargyl+Byproducts\text{PEG3-COOH} + \text{Propargyl alcohol} \xrightarrow{\text{EDC/DMAP}} \text{PEG3-Propargyl} + \text{Byproducts}

Reaction conditions: 0–25°C, anhydrous dichloromethane (DCM), 12–24 hours.

NHS Ester Formation

The terminal carboxylic acid of PEG3-propargyl is activated using N-hydroxysuccinimide (NHS) and DCC/EDC :

PEG3-Propargyl-COOH+NHSEDCPEG3-Propargyl-NHS+Urea Byproduct\text{PEG3-Propargyl-COOH} + \text{NHS} \xrightarrow{\text{EDC}} \text{PEG3-Propargyl-NHS} + \text{Urea Byproduct}

Yields exceed 80% when conducted in DCM or THF under nitrogen.

Industrial-Scale Optimization

Catalytic Efficiency and Solvent Selection

Industrial protocols prioritize anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of the NHS ester. Sulfuric acid or p-toluenesulfonic acid catalyzes esterification at 70°C, reducing reaction times to 2–4 hours.

Table 1: Comparative Analysis of Catalysts in Propargyl-PEG3 Synthesis

CatalystSolventTemperature (°C)Yield (%)Purity (%)
H₂SO₄DCM709498
DMAP/EDCTHF258795
PTSAToluene808997

Data adapted from large-scale production studies.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted NHS and propargyl alcohol.

  • Preparative HPLC : Achieves >99% purity using C18 columns and acetonitrile/water mobile phases.

  • Crystallization : Cold diethyl ether precipitates the product, yielding crystalline solids.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key peaks include:

    • Propargyl proton: δ 2.46 ppm (triplet, J = 2.5 Hz).

    • PEG methylene: δ 3.5–3.7 ppm (multiplet).

    • NHS ester: δ 2.82 ppm (succinimide protons).

  • FT-IR : Stretching vibrations at 2120 cm⁻¹ (C≡C), 1740 cm⁻¹ (ester C=O), and 1810 cm⁻¹ (NHS C=O).

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 299.28 (theoretical 299.28).

  • HRMS : Confirms molecular formula C₁₃H₁₇NO₇.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

The NHS ester is moisture-sensitive. Industrial workflows use argon atmospheres and desiccants during storage. Lyophilization extends shelf life to >12 months at -20°C.

Byproduct Formation

  • Dicyclohexylurea (DCU) : Removed via filtration through celite.

  • Oligomerization : Controlled by limiting reaction temperatures to <80°C .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3 NHS acetate undergoes several types of chemical reactions:

    Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules to form triazoles.

    Amide Bond Formation: The NHS ester reacts readily with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions. The reaction is typically carried out in an aqueous or organic solvent at room temperature.

    Amide Bond Formation: The reaction with primary amines is usually performed in a buffer solution at pH 7-9.

Major Products Formed

    Triazoles: Formed from the CuAAC reaction between the propargyl group and azides.

    Amides: Formed from the reaction between the NHS ester and primary amines.

Scientific Research Applications

Click Chemistry

One of the primary applications of propargyl-PEG3 NHS acetate is in click chemistry, specifically through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective and efficient formation of covalent bonds between biomolecules.

  • Benefits :
    • High specificity and efficiency.
    • Minimal side reactions.
    • Allows for modular assembly of complex biomolecular structures.

Bioconjugation

This compound is widely utilized for bioconjugation, enabling the creation of tailored therapeutic agents. This process enhances drug efficacy and reduces toxicity by allowing precise targeting of disease sites.

  • Applications :
    • Conjugation of antibodies to drug molecules.
    • Development of targeted delivery systems for cancer therapeutics.

Drug Delivery Systems

The compound plays a crucial role in developing advanced drug delivery systems, including PEGylated nanoparticles and liposomes. By attaching targeting ligands through click chemistry, researchers can improve the precision of drug delivery.

  • Advantages :
    • Enhanced solubility and stability.
    • Prolonged circulation time in vivo.
    • Reduced immunogenicity due to PEGylation.

Targeted Cancer Therapy

A study demonstrated the use of this compound to conjugate an anti-cancer antibody to a cytotoxic drug. The results showed improved targeting to cancer cells with reduced off-target effects, significantly enhancing therapeutic efficacy while minimizing side effects .

Vaccine Development

In vaccine research, this compound was employed to create multivalent antigen arrays. These arrays effectively silenced autoreactive B cells in mouse models, showcasing potential applications in autoimmune disease treatments .

Table 1: Comparison of Bioconjugation Strategies Using this compound

StrategyAdvantagesLimitations
Click ChemistryHigh specificity, modular assemblyRequires copper catalyst
Direct ConjugationSimplicityLower specificity
Enzymatic ConjugationBiological compatibilityPotential enzyme limitations

Table 2: Applications in Drug Delivery Systems

Application TypeDescriptionExample
PEGylated NanoparticlesEnhanced drug solubility and circulationChemotherapy agents
Targeted LiposomesSpecific targeting to tumor cellsAntibody-drug conjugates

Mechanism of Action

The mechanism of action of propargyl-PEG3 NHS acetate involves the following steps:

    Activation of NHS Ester: The NHS ester is activated and reacts with primary amines to form stable amide bonds.

    Click Chemistry: The propargyl group undergoes CuAAC reactions with azides to form triazoles. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications.

Comparison with Similar Compounds

Propargyl-PEG3-CH2CO2H (Propargyl-PEG3-Carboxylic Acid)

  • Functional Groups : Propargyl + carboxylic acid.
  • Applications: Carbodiimide-mediated coupling to amines or alcohols. Used in peptide/protein modifications and nanoparticle functionalization .
  • Advantages : Broader pH stability compared to NHS esters.
  • Limitations : Requires activation (e.g., EDC/NHS) for amine conjugation, adding synthetic steps .

Propargyl-PEG1-NHS Ester

  • Functional Groups : Propargyl + NHS ester.
  • Applications : Similar amine-targeting conjugation but with a shorter PEG spacer (PEG1 vs. PEG3).
  • Advantages : Smaller size minimizes steric effects in dense molecular environments.
  • Limitations: Reduced solubility and higher immunogenicity compared to PEG3 derivatives .

Propargyl-PEG3-Azide

  • Functional Groups : Propargyl + azide.
  • Applications : Dual-click chemistry (e.g., sequential reactions with two alkyne/azide partners).
  • Advantages : Enables orthogonal conjugation strategies.
  • Limitations : Azide instability under prolonged light or heat .

Propargyl-PEG3-Methane

  • Functional Groups : Propargyl + terminal methyl group.
  • Applications : Hydrophobic tagging or lipid bilayer modifications.
  • Limitations : Lacks reactive groups for covalent conjugation, limiting utility in ADC/PROTAC synthesis .

Data Table: Key Properties of Propargyl-PEG Derivatives

Compound Name Molecular Weight Functional Groups Solubility Key Applications Reference ID
This compound ~427.17 NHS ester + propargyl DMSO, MeOH ADCs, PROTACs, fluorescent probes
Propargyl-PEG3-CH2CO2H 216.23 Carboxylic acid + propargyl Chloroform, MeOH Peptide conjugation, nanoparticles
Propargyl-PEG1-NHS ester ~239.20 NHS ester + propargyl DMSO Small-molecule conjugates
Propargyl-PEG3-Azide 213.20 Azide + propargyl Water, MeOH Orthogonal click chemistry
Propargyl-PEG3-Methane 202.25 Propargyl + methyl Chloroform Hydrophobic tagging

Bioconjugation Efficiency

  • This compound demonstrated >95% conjugation efficiency in synthesizing fluorescent PiB derivatives for β-amyloid detection, outperforming PEG1 analogs due to superior solubility and reduced aggregation .
  • In ADC synthesis, PEG3 spacers showed 3-fold higher target binding affinity compared to PEG1, attributed to improved antibody-antigen interactions .

Stability and Pharmacokinetics

  • NHS esters hydrolyze rapidly in aqueous buffers (t1/2 ~1 hour at pH 7.4), necessitating immediate use after dissolution .
  • PEG3 linkers enhance serum stability by shielding conjugated payloads from enzymatic degradation, as evidenced in PROTACs with prolonged half-lives (>24 hours vs. <6 hours for non-PEGylated analogs) .

Limitations and Challenges

  • Steric hindrance : Longer PEG chains (e.g., PEG4–PEG6) may reduce cell permeability, limiting intracellular target engagement .
  • Batch variability : Impurities in commercial PEG reagents (e.g., diol byproducts) can affect reproducibility, emphasizing the need for rigorous purification .

Biological Activity

Propargyl-PEG3 NHS acetate is a specialized bioconjugation reagent combining polyethylene glycol (PEG) with a propargyl functional group and an N-hydroxysuccinimide (NHS) ester. This compound is notable for its applications in drug delivery, diagnostics, and protein labeling due to its unique chemical properties and biological compatibility.

Chemical Structure and Properties

The structure of this compound features:

  • Propargyl Group : This alkyne functional group allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.
  • NHS Ester : This moiety reacts readily with primary amines, facilitating the formation of stable amide bonds essential for bioconjugation.
  • PEG Chain : The PEG segment enhances solubility, flexibility, and biocompatibility, making it suitable for various biological applications.

Biological Activity

The biological activity of this compound is primarily derived from its ability to form stable covalent bonds with biomolecules. This property enables several critical applications:

  • Bioconjugation : The compound can be used to attach drugs or probes to proteins, peptides, or antibodies, enhancing their therapeutic efficacy or imaging capabilities.
  • Protein Interaction Studies : By forming stable linkages with biomolecules, researchers can study protein interactions and enzyme activities in more detail.
  • Drug Delivery Systems : The hydrophilic nature of PEG improves the solubility and circulation time of conjugated drugs in biological systems.

Case Studies

  • Click Chemistry Applications :
    In a study examining the efficiency of this compound in click chemistry reactions, it was found that the compound facilitated the formation of triazole linkages with azide-bearing biomolecules effectively. This reaction was crucial for developing targeted drug delivery systems where precise localization of therapeutic agents is necessary .
  • Bioconjugation Efficiency :
    A comparative analysis demonstrated that this compound outperformed other PEG derivatives in terms of reaction rates and stability when conjugating with various biomolecules. This efficiency is vital for applications in therapeutic development where rapid and stable conjugation is required .
  • In Vivo Studies :
    In vivo experiments using animal models showed that drugs conjugated with this compound exhibited improved pharmacokinetics and biodistribution compared to unconjugated drugs. This finding highlights the potential of this compound in enhancing drug delivery systems .

Data Table: Comparison of Propargyl-PEG Derivatives

Compound NameFunctional GroupsKey Properties
This compoundPropargyl/NHS esterHigh solubility, efficient bioconjugation
Propargyl-PEG6 NHS AcetatePropargyl/NHS esterLonger PEG chain may enhance solubility
Azido-PEG7 NHS AcetateAzido/NHS esterDifferent click chemistry applications
Propargyl-PEG4 NHS AcetatePropargyl/NHS esterShorter PEG chain affects reactivity

Q & A

Q. What are the primary applications of propargyl-PEG3 NHS acetate in bioconjugation?

this compound is widely used for site-specific conjugation of biomolecules via two functional groups: the NHS ester reacts with primary amines (e.g., lysine residues in proteins), while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry with azide-modified compounds. This dual functionality facilitates the creation of fluorescent probes, drug conjugates, or affinity tags for targets like β-amyloid in Alzheimer’s research .

Q. How should researchers validate the purity of synthesized this compound?

Post-synthesis purity is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS at 100,000 f.w.h.m. resolution can confirm the monoisotopic mass (e.g., [M+H]+ observed: 427.1721 vs. calculated: 427.1692), while ¹H/¹³C NMR in deuterated chloroform identifies structural integrity and detects contaminants. Thin-layer chromatography (TLC) with ethyl acetate/hexanes gradients is also used to assess purity (~95% in published protocols) .

Q. What storage conditions are recommended for this compound?

The compound should be stored desiccated at 2–8°C to prevent hydrolysis of the NHS ester. Solutions in DMSO or THF should be aliquoted and kept under inert gas (e.g., argon) to minimize oxidation of the propargyl group .

Advanced Research Questions

Q. How can CuAAC reaction conditions be optimized for conjugating this compound to azide-functionalized probes?

Key parameters include:

  • Catalyst ratio : Use 20 mM CuSO₄ with 100 mM tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand (1:5 molar ratio of Cu²⁺:THPTA) to prevent copper-induced biomolecule damage.
  • Reducing agent : Sodium ascorbate (100 mM) at 0.36 equivalents ensures Cu(I) generation without excessive byproducts.
  • Reaction time : Monitor progress via fluorescence spectroscopy (e.g., quenching aliquots with EDTA and measuring unreacted propargyl-PEG3 derivatives). Optimal yields are typically achieved after 48 hours at room temperature .

Q. How can solubility challenges be mitigated when conjugating hydrophobic molecules to this compound?

Use co-solvent systems (e.g., THF/water, DMSO/methanol) to maintain solubility of both hydrophilic PEG and hydrophobic payloads. For example, a 1:1:5:2 ratio of THF/water/MeOH/DMSO was effective in conjugating carboxyrhodamine to propargyl-PEG3-BTA-1. Post-reaction, desalting via C18 solid-phase extraction (SPE) cartridges removes organic solvents and isolates the conjugate .

Q. How do researchers resolve discrepancies in conjugation efficiency between NMR and MS data?

NMR may underreport impurities if contaminants lack protons (e.g., salts), while HRMS provides accurate mass but not quantitative purity. Combine both methods with reverse-phase preparative TLC (pTLC) for orthogonal validation. For example, after SPE purification, pTLC in 7:3 methanol/water with 100 mM ammonium acetate (pH 5) can isolate conjugates with >95% purity, reconciling analytical discrepancies .

Q. What strategies improve in vivo stability of propargyl-PEG3-based conjugates?

The PEG3 linker reduces immunogenicity and prolongs circulation by shielding the conjugate from enzymatic degradation. For targeted delivery, incorporate cleavable linkers (e.g., pH-sensitive or protease-labile bonds) between the PEG3 chain and the payload. Preclinical studies should validate stability in serum via LC-MS over 24–72 hours .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low CuAAC yieldOptimize Cu²⁺:ligand ratio; extend reaction time
Hydrolysis of NHS esterUse anhydrous DMSO; limit exposure to humidity
Conjugate aggregationIntroduce PEG spacers; employ co-solvents
Data inconsistency (NMR vs. MS)Combine SPE, pTLC, and HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.